molecular formula C5H4ClIN2 B1370409 4-Chloro-3-iodopyridin-2-amine CAS No. 417721-69-8

4-Chloro-3-iodopyridin-2-amine

Cat. No.: B1370409
CAS No.: 417721-69-8
M. Wt: 254.45 g/mol
InChI Key: BWMULFKDCVPGNF-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development. Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis. The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-iodopyridin-2-amine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate can be dissolved in dichloroethane, followed by the addition of anisole and trifluoroacetic acid at room temperature . This method highlights the use of halogenated intermediates and specific reaction conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodopyridin-4-amine
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • 6-Amino-5-iodonicotinonitrile
  • 3-Iodo-5-nitropyridin-2-amine
  • 3-Iodo-5-methylpyridin-2-amine

Uniqueness

4-Chloro-3-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties. The presence of both chlorine and iodine atoms enhances its reactivity and versatility in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMULFKDCVPGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629107
Record name 4-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417721-69-8
Record name 4-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-iodopyridin-2-amine
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Synthesis routes and methods I

Procedure details

A solution of 10 g of the publicly known compound tert-butyl N-(4-chloro-2-pyridyl)carbamate, 16.6 ml of N,N,N′,N′-tetramethylethylenediamine and 200 ml of tetrahydrofuran was cooled to 75° C., and then 42 ml of n-butyllithium (2.6M solution in hexane) was added dropwise over a period of 30 minutes while stirring. After stirring for 1 hour at 75° C., a solution of 28 g of iodine in 28 ml of tetrahydrofuran was added dropwise over a period of 30 minutes. After completion of the dropwise addition, stirring was continued for another 30 minutes at 75° C., and then the mixture was returned to room temperature, aqueous sodium bisulfate was added and extraction was performed with ethyl acetate. NH type silica gel was added to the extract, the solvent was distilled off under reduced pressure, and the reaction product was adsorbed onto the silica gel. The silica gel was charged into a dry column packed with NH type silica gel, and column purification was performed (hexane:ethyl acetate=3:1). The solvent was distilled off under reduced pressure, 48% HBr water was added to the residue, and the mixture was stirred at 100° C. for 5 minutes. After adding ice water and 5 N sodium hydroxide water to the reaction solution, the precipitated solid was filtered out to obtain 7.4 g of a light yellow solid.
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16.6 mL
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200 mL
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42 mL
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28 g
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28 mL
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Synthesis routes and methods II

Procedure details

The solution of tert-butyl 4-chloro-3-iodopyridin-2-ylcarbamate (3.2 g, 9 mmol) in HBr (48%, 15 mL) was allowed to stir at 100° C. for 1 h. The reaction mixture was concentrated and the resulting residue was neutralized with aqueous Na2CO3, extracted with EtOAc (2×25 mL), dried over Na2SO4, filtered and concentrated to used in next step directly without further purification. LC/MS m/z=255.19 [M+H]+
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3.2 g
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15 mL
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Synthesis routes and methods III

Procedure details

A solution of aqueous HBr (48%, 10 mL, 13.26 mmol) was added to tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate (4.7 g, 13.26 mmol) and the suspension was stirred at RT for 3 h. The reaction mixture was diluted with water (40 ml), basified with 2N NaOH and the resultant suspension was filtered, washed with water (4×1 mL) and dried to afford 4-chloro-3-iodopyridin-2-amine as white solid (3.05 g, 90% yield). MS (ESI) m/z: 254.9 (M+H+).
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10 mL
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4.7 g
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40 mL
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